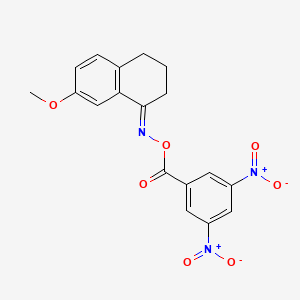
N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide, also known as DCM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have antimicrobial properties against various bacterial and fungal strains. Additionally, this compound has been shown to have anticancer properties, inhibiting the growth and proliferation of various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide is its versatility, as it can be used in various fields, including medicine, agriculture, and materials science. Additionally, this compound is relatively easy to synthesize and has a low toxicity profile. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide, including further investigation of its mechanism of action and its potential applications in various fields. In medicine, this compound could be further studied as a potential treatment for various diseases, including cancer and inflammation. In agriculture, this compound could be further explored as a potential pesticide. Additionally, this compound could be further investigated for its potential use in materials science as a precursor for the synthesis of various polymers.
Synthesis Methods
N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 3,4-dichlorobenzyl chloride with 4-methoxyphenylacetic acid in the presence of a base, such as potassium carbonate. This reaction produces this compound as a white crystalline solid with a melting point of 86-88°C.
Scientific Research Applications
N-(3,4-dichlorobenzyl)-2-(4-methoxyphenyl)acetamide has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated as a potential treatment for various diseases, including cancer and inflammation. This compound has also been studied for its antimicrobial properties, making it a potential candidate for use in agriculture as a pesticide. Additionally, this compound has been explored for its potential use in materials science as a precursor for the synthesis of various polymers.
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-21-13-5-2-11(3-6-13)9-16(20)19-10-12-4-7-14(17)15(18)8-12/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICPBKHDLDFCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5714611.png)

![2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)
![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)


![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)

![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)

